5-oxo-1-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzoxazole moiety, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound .
Scientific Research Applications
5-oxo-1-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Prolinol: A pyrrolidine derivative with distinct stereochemistry and biological properties.
Uniqueness
5-oxo-1-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C18H19N3O3 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c22-16-10-12(11-21(16)13-6-2-1-3-7-13)17(23)19-18-14-8-4-5-9-15(14)20-24-18/h1-3,6-7,12H,4-5,8-11H2,(H,19,23) |
InChI Key |
GYPPPUCTSMUFND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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